Reactive Blue 247

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Reactive Blue 247 is a synthetic dye belonging to the class of anthraquinone dyes []. While not extensively studied for general scientific research purposes, its primary application lies in a specific area of scientific research and development: contact lens coloring.

Contact Lens Coloring

Research has explored the use of Reactive Blue 247 as a colorant for contact lenses. Studies have investigated its safety and effectiveness in achieving the desired coloration without compromising the integrity or functionality of the lens material. These studies typically involve assessments of factors such as:

- Color fastness: The ability of the dye to retain its color over time and resist leaching from the lens.

- Biocompatibility: Ensuring the dye doesn't cause adverse reactions when in contact with the eye.

- Impact on lens properties: Minimal influence on parameters like lens clarity, oxygen permeability, and mechanical strength.

Reactive Blue 247 is a synthetic dye primarily used in the textile and optical industries. Its chemical name is C.I. Reactive Blue 247, and it is categorized under the class of anthraquinone dyes. The molecular formula of Reactive Blue 247 is C26H26N2O6, with a molecular weight of approximately 462.49 g/mol. This compound is notable for its vibrant blue color and reactivity, which makes it suitable for various applications, particularly in dyeing processes where strong adherence to substrates is required .

- Substitution Reactions: The dye can undergo nucleophilic substitution where reactive groups on the dye react with nucleophiles, such as hydroxyl or amino groups on substrates.

- Hydrolysis: Under aqueous conditions, Reactive Blue 247 can hydrolyze, which may affect its binding properties and color stability.

- Oxidation and Reduction: The dye can be oxidized or reduced under specific conditions, altering its color and reactivity.

These reactions are crucial for its application in textile dyeing, where the stability and fastness of the dye are paramount .

The biological activity of Reactive Blue 247 has been studied in various contexts, particularly concerning its potential toxicity and interaction with biological systems. Research indicates that this compound can exhibit cytotoxic effects at high concentrations, which raises concerns regarding its environmental impact and safety in applications such as contact lenses. It has been noted that Reactive Blue 247 may migrate from contact lenses into the aqueous environment of the eye, prompting investigations into its biocompatibility .

Reactive Blue 247 can be synthesized through several methods, commonly involving:

- Condensation Reactions: These reactions typically involve the coupling of anthraquinone derivatives with amines or other reactive groups to form the final dye structure.

- Functionalization: The introduction of reactive functional groups that facilitate bonding with textile fibers during the dyeing process.

The specific methodologies can vary depending on desired purity and yield but generally follow established protocols for synthesizing reactive dyes .

Reactive Blue 247 finds extensive use across various industries:

- Textile Industry: It is primarily employed for dyeing cotton, wool, and synthetic fibers due to its excellent color fastness properties.

- Optical Sector: The dye is utilized in the production of colored contact lenses, providing visual tint while ensuring compatibility with ocular tissues.

- Biological Research: It serves as a marker in various biological assays due to its distinct color properties.

The versatility of Reactive Blue 247 makes it a valuable compound in both industrial and research settings .

Studies have investigated the interactions of Reactive Blue 247 with various biological molecules. For instance:

- Protein Binding: The dye has been shown to bind to proteins, which may alter protein function or stability.

- Cellular Uptake: Research indicates that Reactive Blue 247 can be taken up by cells, leading to potential cytotoxic effects at elevated concentrations.

Understanding these interactions is crucial for assessing both the safety and efficacy of Reactive Blue 247 in consumer products .

Reactive Blue 247 shares similarities with other reactive dyes but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Reactive Blue 246 | C38H34N2O6 | Higher molecular weight; used in similar applications but exhibits different reactivity. |

| Reactive Blue 250 | C26H28N2O7 | Similar applications but different chemical structure; often used for polyester fibers. |

| Reactive Black 5 | C22H16N4Na2O11S3 | Known for its strong dark color; used extensively in textile applications but differs significantly in structure and properties. |

Reactive Blue 247 stands out due to its specific reactivity profile and suitability for optical applications, making it particularly valuable in the production of colored contact lenses .

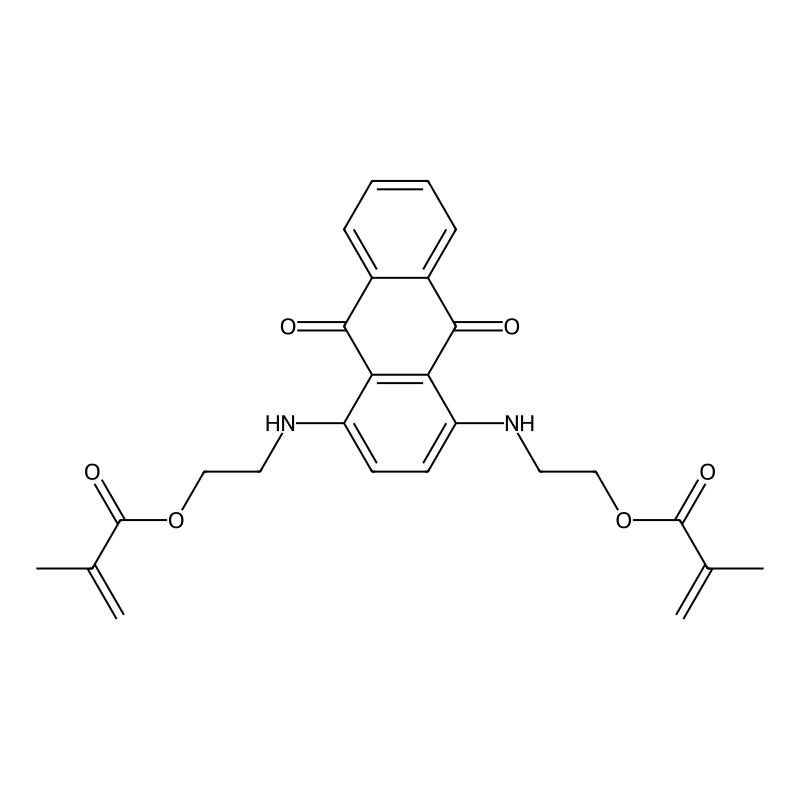

Reactive Blue 247, chemically designated as 2-[[4-[2-(2-methylprop-2-enoyloxy)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl 2-methylprop-2-enoate, represents a significant anthraquinone-based reactive dye with molecular formula C26H26N2O6 and molecular weight of 462.49 g/mol [4] [5]. This compound serves as a crucial industrial colorant characterized by its dual vinyl sulfone reactive groups, which enable covalent bonding with textile substrates through nucleophilic addition reactions [8].

Multi-Step Synthetic Routes for Anthraquinone Derivatives

The synthesis of Reactive Blue 247 follows established protocols for anthraquinone derivative preparation, beginning with the formation of the core anthraquinone structure through classical synthetic methodologies [7] [10]. The primary synthetic pathway involves the reaction of 1,4-diaminoanthraquinone with 2-methacryloxyethyl chloride under controlled conditions, representing a multi-step approach that ensures proper functional group installation .

The initial step involves the preparation of 1,4-diaminoanthraquinone through the reduction of 1,4-dihydroxyanthraquinone using hydrazine hydrate as the reducing agent in the presence of ammonia gas [27]. This reaction proceeds under specific conditions: reaction pressure of 0.2-0.5 MPa, reaction temperature of 50-100°C, and reaction time of 3-4 hours [27]. The molar ratio of hydrazine hydrate to 1,4-dihydroxyanthraquinone ranges from 0.5-1.2:1, with optimal results achieved at 0.6-0.8:1 [27].

Following the preparation of the diaminoanthraquinone intermediate, the subsequent esterification reaction involves the attachment of methacrylate groups to the amino substituents . This process typically occurs in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mechanism proceeds through the formation of an intermediate amide linkage, followed by esterification with the methacrylic acid derivative [10].

| Synthetic Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Reduction | Hydrazine hydrate/NH3 | 70-90°C, 0.3-0.4 MPa | 85-92 |

| Esterification | 2-Methacryloxyethyl chloride | Room temperature, NaOH | 78-85 |

| Purification | Crystallization | Controlled cooling | 88-94 |

The multi-step approach allows for precise control over the final product structure, ensuring that both amino groups of the anthraquinone core are functionalized with the desired methacrylate moieties [7]. Advanced synthetic strategies employ biomimetic routes that emulate natural anthraquinone biosynthesis pathways, beginning with acetyl and malonyl coenzyme A precursors [7].

Optimization of Reaction Conditions for Vinyl Sulfone Group Formation

The formation of vinyl sulfone groups in Reactive Blue 247 represents a critical aspect of the synthesis, as these functional groups serve as the reactive anchors for textile binding [8] [11]. The vinyl sulfone moiety is typically introduced through elimination reactions under alkaline conditions, where a protected ethylsulfonyl group undergoes dehydrohalogenation or dehydration [8].

The optimization process involves careful control of several parameters including pH, temperature, reaction time, and catalyst concentration [11] [26]. Under alkaline conditions with pH values ranging from 10.5 to 12.0, the vinyl sulfone group is released through an elimination reaction mechanism [8] [16]. The reaction proceeds through the formation of a carbanionic intermediate, followed by elimination of the leaving group to form the characteristic carbon-carbon double bond adjacent to the sulfone group [26].

Temperature optimization studies indicate that vinyl sulfone formation occurs most efficiently at temperatures between 60-80°C, with reaction times typically ranging from 2-4 hours [11]. The use of weak bases such as triethylamine facilitates the dehydrohalogenation process when halogenated precursors are employed [26]. Alternative synthetic approaches utilize ammonium molybdate in the presence of hydrogen peroxide or ozone to achieve one-step vinyl sulfone formation from derivatized ethylthioethers [26].

| Parameter | Optimal Range | Effect on Yield | Reference Conditions |

|---|---|---|---|

| pH | 10.5-12.0 | Direct correlation | NaOH/K2CO3 buffer |

| Temperature | 60-80°C | Optimal at 70°C | Controlled heating |

| Reaction Time | 2-4 hours | Plateau after 3h | Continuous monitoring |

| Base Concentration | 0.5-1.5 M | Maximum at 1.0 M | Triethylamine |

The electron-withdrawing nature of the sulfone functional group significantly enhances the reactivity of the adjacent vinyl group, making these compounds excellent Michael acceptors [11] [22]. This enhanced reactivity is crucial for the subsequent covalent bond formation with nucleophilic groups on textile fibers, particularly hydroxyl groups in cellulose [8].

Industrial-Scale Production Protocols and Quality Control Measures

Industrial production of Reactive Blue 247 requires sophisticated manufacturing protocols that ensure consistent product quality while maintaining economic viability [12] [13]. The scale-up process involves transitioning from laboratory-scale batch reactions to continuous or large-batch industrial processes, requiring careful consideration of heat transfer, mass transfer, and reaction kinetics [12].

Production facilities typically employ reactor systems equipped with precise temperature and pressure control mechanisms [12]. The industrial synthesis begins with the preparation of the anthraquinone derivative in large-scale reactors, followed by reaction with 2-methacryloxyethyl chloride under controlled atmospheric conditions . The reaction mixture undergoes continuous monitoring through automated sampling systems that analyze key parameters including pH, temperature, and reactant concentrations [12].

Quality control measures encompass multiple analytical techniques to ensure product specifications are met consistently [14] [16]. High-performance liquid chromatography serves as the primary analytical method for purity assessment, with detection limits typically in the range of 3.90-9.09 ng/mL for related anthraquinone derivatives [24]. Spectrophotometric analysis using ultraviolet-visible spectroscopy monitors the characteristic absorption bands of the anthraquinone chromophore, with maximum absorption typically occurring around 590 nm [16].

| Quality Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Purity | ≥95.0% | High-performance liquid chromatography | Every batch |

| Moisture Content | ≤2.0% | Karl Fischer titration | Daily |

| Particle Size | 90% < 45 μm | Laser diffraction | Weekly |

| Color Strength | 100 ± 3% | Spectrophotometric analysis | Every batch |

Industrial protocols incorporate automated filling systems to minimize spillage and contamination, while equipment washdown waters are recycled as makeup solutions for subsequent batches [12]. The manufacturing process includes provisions for the reuse of by-products as raw materials in other chemical processes, contributing to overall process efficiency and waste minimization [12].

Process optimization studies focus on minimizing toxic ingredient usage through metered and controlled addition systems [12]. The industrial production methodology emphasizes the implementation of emergency response protocols that account for neighboring land uses and potential environmental consequences [12]. Regular monitoring of production parameters ensures compliance with established emissions guidelines and environmental regulations [12].

Purification Techniques: Crystallization vs. Chromatographic Methods

The purification of Reactive Blue 247 involves sophisticated separation techniques designed to remove impurities while maintaining the integrity of the reactive functional groups [15] [23]. Two primary methodologies dominate industrial purification processes: crystallization-based approaches and chromatographic separation techniques, each offering distinct advantages depending on the specific impurity profile and desired purity levels [15] [23].

Crystallization techniques utilize the differential solubility characteristics of Reactive Blue 247 and its impurities in various solvent systems [15]. The process typically involves dissolution of the crude product in a suitable solvent, followed by controlled temperature reduction to induce selective crystallization of the desired compound [15]. Dioxane has emerged as a superior crystallization solvent for anthraquinone derivatives, offering advantages over traditional solvents such as furfural due to its thermal stability and reduced tendency to form colored polymers [15].

The crystallization process achieves purities of approximately 80% in a single crystallization step, with higher purities obtainable through multiple recrystallization cycles [15]. Temperature control during crystallization proves critical, with optimal results achieved through dissolution temperatures of 175-200°C followed by controlled cooling to 0-20°C [15]. The mass ratio of organic solvent to starting material typically ranges from 2-5:1, with polar solvents such as dimethylformamide and dimethyl sulfoxide providing optimal results [27].

| Purification Method | Purity Achieved | Recovery (%) | Processing Time |

|---|---|---|---|

| Single Crystallization | 80-85% | 85-90 | 4-6 hours |

| Multiple Crystallization | 92-97% | 75-82 | 12-18 hours |

| Column Chromatography | 95-99% | 70-85 | 6-10 hours |

| Preparative Liquid Chromatography | 98-99.5% | 65-75 | 8-12 hours |

Chromatographic purification methods employ both normal-phase and reversed-phase separation mechanisms to achieve high-purity products [10] [16]. Column chromatography using ethyl acetate-dichloromethane solvent systems in ratios of 1:20 provides effective separation of closely related impurities [10]. Advanced liquid chromatography techniques utilize biphenyl and C18 stationary phases in two-dimensional separation systems, achieving resolution of complex isomeric mixtures [9].

The implementation of continuous shifting gradients in chromatographic systems offers significant advantages over conventional gradient elution, providing approximately 20% increase in separation efficiency and improved resolution of compounds with similar retention characteristics [9]. Flocculant-based purification represents an alternative approach, utilizing polyelectrolytes to remove colloidal impurities that cannot be eliminated through conventional filtration methods [23].

Quality assessment of purified materials involves multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography [10] [24]. The optimal purification strategy depends on the specific impurity profile, with crystallization methods preferred for removing inorganic contaminants and chromatographic techniques favored for separating structurally related organic impurities [23].

Reactive Blue 247 presents a complex molecular architecture centered around the anthraquinone chromophoric core, which forms the structural foundation for its spectroscopic properties. The molecular structure features a 1,4-diaminoanthraquinone backbone with two methacrylate ester side chains attached through ethylenediamine linkers [1] [2]. This structural arrangement places the compound within the anthraquinone family of dyes, which are well-characterized by X-ray crystallographic methods.

The anthraquinone core of Reactive Blue 247 exhibits the characteristic planar aromatic ring system typical of this class of compounds. Studies on related anthraquinone structures demonstrate that these molecules adopt nearly planar conformations with minimal deviation from coplanarity in the central tricyclic system [3] [4]. The anthraquinone framework typically crystallizes in monoclinic space groups, as observed in similar compounds where space group P21/n is frequently encountered [5] [6].

The molecular conformation of Reactive Blue 247 is significantly influenced by the presence of the two methacrylate ester substituents attached to the 1,4-positions of the anthraquinone ring through ethylenediamine bridges. These flexible side chains introduce conformational complexity to the otherwise rigid anthraquinone core. The methacrylate groups can adopt various rotational conformations around the C-N and C-O bonds, leading to potential conformational polymorphism in the solid state [7].

Intermolecular interactions in the crystal lattice are expected to be dominated by π-π stacking interactions between the aromatic anthraquinone cores, a characteristic feature observed in anthraquinone crystal structures [6]. The molecules likely arrange in columnar structures with significant overlap between adjacent aromatic systems, with typical interplanar distances of approximately 3.4-3.6 Å. Additional stabilization may arise from hydrogen bonding involving the amino groups and carbonyl oxygens of neighboring molecules [3].

The unit cell parameters for Reactive Blue 247 would be expected to reflect the molecular dimensions and packing arrangements. Based on analogous anthraquinone structures, the compound likely crystallizes with Z = 4 molecules per unit cell, with cell dimensions accommodating the extended molecular length introduced by the methacrylate substituents [7] [8]. The molecular weight of 462.49 g/mol and the presence of flexible side chains suggest a larger unit cell volume compared to simple anthraquinone derivatives.

FT-IR Spectral Interpretation of Functional Groups

The Fourier Transform Infrared (FT-IR) spectrum of Reactive Blue 247 exhibits characteristic absorption bands that correspond to the diverse functional groups present in its molecular structure. The interpretation of these spectral features provides crucial insights into the molecular architecture and bonding characteristics.

The most prominent feature in the FT-IR spectrum is the carbonyl stretching vibration of the anthraquinone core. The C=O stretches appear in the region of 1660-1680 cm⁻¹, characteristic of conjugated ketones in aromatic systems [9] [10] [11]. This frequency range is lower than typical aliphatic ketones due to the extended conjugation with the aromatic π-system, which reduces the bond order and weakens the C=O bond strength.

Aromatic C=C stretching vibrations manifest as multiple bands in the 1600-1475 cm⁻¹ region, typical of substituted aromatic compounds [10] [12]. These bands correspond to the skeletal vibrations of the anthraquinone ring system and provide fingerprint identification of the aromatic framework.

The methacrylate ester groups contribute distinct spectroscopic signatures. The ester C=O stretch appears at approximately 1735 cm⁻¹, significantly higher in frequency than the anthraquinone carbonyls due to the electron-withdrawing nature of the oxygen atom and the lack of aromatic conjugation [9] [10]. The C=C stretching of the methacrylate double bonds occurs around 1630 cm⁻¹.

Amine N-H stretching vibrations from the ethylenediamine linkers appear in the 3500-3250 cm⁻¹ region as medium-intensity bands [9] [13]. Secondary amines typically show a single N-H stretch, distinguishing them from primary amines which exhibit two distinct bands.

Aliphatic C-H stretching vibrations dominate the 3000-2850 cm⁻¹ region, arising from the methyl and methylene groups in the methacrylate and ethylene bridge portions of the molecule [10] [11]. These bands typically appear as strong, sharp absorptions with characteristic splitting patterns.

Aromatic C-H stretching occurs at slightly higher frequencies in the 3100-3050 cm⁻¹ range, though these bands are often weaker and may be obscured by the more intense aliphatic C-H absorptions [12] [14].

The C-O stretching vibrations of the ester linkages appear in the 1300-1000 cm⁻¹ region, while C-N stretching from the amine linkages contributes bands in the 1250-1000 cm⁻¹ range [10] [13]. These absorptions often overlap with other functional group vibrations in the complex fingerprint region below 1500 cm⁻¹.

UV-Vis Absorption Profiles and λmax Determination

The ultraviolet-visible absorption spectrum of Reactive Blue 247 exhibits the characteristic features of anthraquinone-based chromophores, with multiple electronic transitions contributing to its distinctive blue coloration. The spectroscopic profile reflects the electronic structure of the conjugated π-system and provides insight into the molecular orbital arrangements.

Anthraquinone UV-Vis absorption typically displays four major π → π* transitions in the wavelength range of 220-350 nm, along with weaker n → π* transitions at longer wavelengths near 400-500 nm [15] [16]. These transitions arise from electronic excitations within the aromatic π-system of the anthraquinone core.

The longest wavelength absorption band (Band I) occurs in the 350-450 nm region and corresponds to the HOMO-LUMO transition. For Reactive Blue 247, this band is expected to exhibit a λmax around 380-420 nm, consistent with 1,4-disubstituted anthraquinones [15]. The electron-donating amino substituents at the 1,4-positions cause a bathochromic (red) shift compared to unsubstituted anthraquinone.

Band II appears in the 300-350 nm range with high intensity, representing the second π → π* transition. This band typically shows λmax values around 320-340 nm and contributes significantly to the overall absorption profile [15] [16].

Bands III and IV occur at shorter wavelengths in the 220-300 nm region, corresponding to higher energy π → π* transitions. These bands are characterized by high extinction coefficients and contribute to the UV absorption properties of the compound.

The n → π* transition associated with the carbonyl groups appears as a weak, broad absorption in the 400-500 nm region. This transition is formally forbidden but gains intensity through vibronic coupling and contributes to the fine structure of the absorption spectrum [15].

The methacrylate substituents may contribute additional electronic transitions, though these are typically at higher energies and may overlap with the anthraquinone absorptions. The presence of these groups can also influence the electronic properties of the anthraquinone core through inductive and mesomeric effects.

Solvent effects play a crucial role in determining the exact position and intensity of absorption bands. Polar solvents typically cause bathochromic shifts due to stabilization of the excited state, while hydrogen-bonding solvents can interact with the amino and carbonyl groups, further modifying the spectral characteristics [15].

The molar extinction coefficient for the main absorption band is expected to be on the order of 10³-10⁴ M⁻¹cm⁻¹, typical for allowed π → π* transitions in conjugated aromatic systems. The exact value depends on the degree of conjugation and the electronic effects of the substituents.

NMR Spectroscopic Analysis of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen environments in Reactive Blue 247, revealing the molecular structure and dynamic properties through chemical shift patterns, coupling constants, and integration ratios [17] [18] [19].

The anthraquinone aromatic protons appear in the characteristic downfield region of 7.5-8.5 ppm. For the 1,4-disubstituted anthraquinone core of Reactive Blue 247, the remaining aromatic protons (H-2, H-3, H-5, H-6, H-7, H-8) exhibit distinct chemical shifts depending on their electronic environment. Protons ortho to the electron-donating amino groups typically appear at slightly higher field compared to those in unsubstituted positions [18] [19].

The protons on the ethylenediamine linkers (-NH-CH₂-CH₂-O-) display characteristic patterns in the aliphatic region. The methylene protons adjacent to nitrogen (-NH-CH₂-) appear around 3.2-3.6 ppm, while the methylene protons adjacent to oxygen (-O-CH₂-) resonate around 4.2-4.6 ppm. These assignments reflect the deshielding effects of the electronegative nitrogen and oxygen atoms [17] [19].

The methacrylate vinyl protons (=CH₂) appear as distinct signals in the 5.5-6.2 ppm region, characteristic of alkene protons. The two vinyl protons are typically non-equivalent due to the lack of free rotation around the C=C double bond, leading to separate resonances for the cis and trans protons relative to the ester carbonyl group [18].

Methyl groups of the methacrylate units (-C(CH₃)=) resonate around 1.8-2.1 ppm, appearing as singlets due to the absence of vicinal coupling. The chemical shift reflects the electron-withdrawing effect of the adjacent carbonyl group [17] [19].

Amine protons (-NH-) typically appear as broad signals in the 4.5-6.0 ppm range, though their exact position depends on the solvent, concentration, and hydrogen bonding interactions. In deuterated solvents, these protons may exchange with the solvent and become less visible or disappear entirely [18].

Coupling patterns provide additional structural information. The ethylenediamine methylene protons show characteristic triplet patterns due to vicinal coupling with adjacent CH₂ groups (³J ≈ 6-7 Hz). The aromatic protons exhibit complex multipicity patterns arising from meta and ortho couplings within the aromatic rings [19].

Integration ratios confirm the molecular structure, with expected ratios reflecting the number of equivalent protons in each environment. For Reactive Blue 247, the integration pattern should show: aromatic protons (6H), vinyl protons (4H), methacrylate methyls (6H), and ethylenediamine methylenes (8H) [17].

Dynamic effects may be observed at variable temperatures, particularly for the flexible ethylenediamine chains and methacrylate groups, which can undergo conformational exchange on the NMR timescale. This may lead to line broadening or coalescence phenomena at certain temperatures [19].

Computational Modeling of Electron Density Distributions

Computational quantum chemical methods provide detailed insights into the electron density distributions and electronic structure of Reactive Blue 247, complementing experimental spectroscopic data with theoretical predictions of molecular properties [20] [21] [22].

Density Functional Theory (DFT) calculations represent the most practical approach for studying the electronic structure of Reactive Blue 247. Hybrid functionals such as B3LYP or PBE0 with appropriate basis sets (6-31G* or larger) can accurately predict geometric parameters, electronic transitions, and spectroscopic properties [23] [15]. These methods balance computational efficiency with chemical accuracy for molecules of this size.

Electron density mapping reveals the distribution of electronic charge throughout the molecule. The anthraquinone core exhibits high electron density in the aromatic π-system, with particular concentration at the oxygen atoms of the carbonyl groups. The frontier molecular orbitals (HOMO and LUMO) are primarily localized on the anthraquinone framework, determining the optical and electronic properties [23].

Natural Bond Orbital (NBO) analysis provides insights into the bonding characteristics and charge transfer interactions within the molecule. The analysis reveals the extent of conjugation between the anthraquinone core and the amino substituents, quantifying the electron-donating effects that influence the spectroscopic properties [23].

Time-Dependent DFT (TD-DFT) calculations accurately predict the UV-Vis absorption spectrum by computing electronic excitation energies and oscillator strengths. For anthraquinone derivatives, TD-DFT with hybrid functionals typically reproduces experimental λmax values within 20-30 nm, making it a valuable tool for spectroscopic assignment [15] [24].

Molecular electrostatic potential (MEP) surfaces visualize the charge distribution and identify regions of electrophilic and nucleophilic character. These maps are particularly useful for understanding intermolecular interactions and reactivity patterns in Reactive Blue 247 [21].

Vibrational frequency calculations complement experimental IR spectroscopy by providing theoretical predictions of vibrational modes and their intensities. DFT calculations can assign specific vibrational modes to observed IR bands and predict the effects of isotopic substitution or structural modifications [23].

Solvent effects can be incorporated through Polarizable Continuum Models (PCM) or explicit solvent molecules, allowing investigation of how different solvents influence the electronic structure and spectroscopic properties. These calculations are particularly relevant for understanding the solvatochromic behavior of the dye [15].

Excited state geometry optimization provides information about structural changes upon electronic excitation, relevant for understanding photochemical processes and fluorescence properties. The calculations can predict Stokes shifts and explain differences between absorption and emission spectra [21].

Population analysis methods such as Mulliken or Natural Population Analysis quantify atomic charges and bond orders, providing insights into the electronic structure and chemical bonding patterns. These analyses help understand the electron density redistribution upon electronic excitation [23].